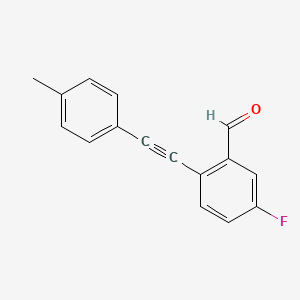

5-Fluoro-2-(p-tolylethynyl)benzaldehyde

Description

Contextualization within Aryl Ethynyl (B1212043) Benzaldehyde (B42025) Chemical Space

Aryl ethynyl benzaldehydes are a class of organic compounds characterized by a benzaldehyde ring substituted with an ethynyl (-C≡C-) group, which is in turn attached to another aryl group. This structural motif makes them highly versatile building blocks in organic synthesis. The presence of both an aldehyde and an alkyne functionality on the same aromatic scaffold allows for a wide range of chemical transformations.

The aldehyde group is a classic electrophilic center, readily participating in reactions such as nucleophilic additions, condensations, and reductive aminations. The ethynyl group, on the other hand, is a hub of reactivity, amenable to cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. The conjugation between the aromatic ring, the alkyne, and the aldehyde influences the electronic properties of the entire molecule, often imparting unique spectroscopic and reactive characteristics.

Compounds within this chemical space, such as 2-ethynylbenzaldehydes, are utilized in the synthesis of complex heterocyclic structures through intramolecular cyclization reactions. nih.govnih.gov They also serve as precursors for the synthesis of isoquinolinium compounds, which have applications in bioconjugation for the modification of peptides and proteins. polyu.edu.hk The general structure of aryl ethynyl benzaldehydes allows for systematic modifications of the aryl groups at either end of the ethynyl linker, enabling chemists to fine-tune the steric and electronic properties of the molecule for specific applications.

Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

The introduction of fluorine into aromatic compounds has a profound impact on their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org The high electronegativity of the fluorine atom can significantly alter the electron distribution within a molecule, which in turn affects its reactivity, stability, and biological activity.

In the context of medicinal chemistry, the substitution of hydrogen with fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. Fluorine's small size allows it to act as a "super-hydrogen," mimicking hydrogen sterically while exerting a strong electronic effect. This "fluorine effect" is a powerful tool for modulating the properties of bioactive molecules.

In materials science, fluorinated aromatic compounds are used in the synthesis of polymers with desirable properties such as high thermal stability and chemical resistance. man.ac.uk The incorporation of fluorine can also influence the electronic properties of organic materials, making them suitable for applications in electronics and photonics. The synthesis of fluorinated benzaldehydes is an area of active research, with methods being developed to produce these valuable intermediates in high yields and purity. google.comtrea.com

Overview of Current Research Trajectories Involving 5-Fluoro-2-(p-tolylethynyl)benzaldehyde

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several promising research trajectories based on the known chemistry of its constituent parts.

Synthesis and Functionalization

The synthesis of this compound would likely be achieved through a Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This would involve the palladium-catalyzed reaction of a 2-halo-5-fluorobenzaldehyde (such as 2-bromo-5-fluorobenzaldehyde) with 4-ethynyltoluene (B1208493). The efficiency of this reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

| Reactant 1 | Reactant 2 | Key Reagents | Reaction Type |

| 2-Bromo-5-fluorobenzaldehyde (B45324) | 4-Ethynyltoluene | Palladium catalyst, Copper(I) cocatalyst, Amine base | Sonogashira Coupling |

Once synthesized, the aldehyde and alkyne functionalities of this compound can be further manipulated. For example, the aldehyde could be converted to an alcohol, an amine, or an imine, while the alkyne could participate in "click" chemistry reactions or be further functionalized.

Medicinal Chemistry Applications

Given the prevalence of fluorinated compounds in pharmaceuticals, this compound is a promising scaffold for the development of new therapeutic agents. The 2-ethynylbenzaldehyde moiety has been explored for the development of irreversible covalent inhibitors of protein kinases by targeting lysine residues. researchgate.net The fluorine atom at the 5-position could enhance the metabolic stability and cell permeability of such inhibitors. The p-tolyl group can also be varied to explore structure-activity relationships.

Potential research in this area would involve the synthesis of a library of derivatives of this compound and their evaluation as inhibitors of various biological targets.

Materials Science Applications

The conjugated π-system of this compound, which extends across the two aromatic rings and the ethynyl linker, suggests potential applications in materials science. The presence of the fluorine atom can enhance the thermal stability and influence the electronic properties of polymers or molecular materials derived from this compound.

Research in this direction could involve the polymerization of this compound or its incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. The specific substitution pattern of the molecule could lead to materials with unique packing and photophysical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-8-9-16(17)10-15(14)11-18/h2-5,8-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDZSUMNTMTEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 P Tolylethynyl Benzaldehyde

Precursor Synthesis and Strategic Functionalization

The fluorinated aromatic core of the target molecule is typically a 5-fluoro-2-halobenzaldehyde, which serves as the electrophilic partner in the cross-coupling reaction. The choice of the halogen is critical, with reactivity generally following the trend I > Br > Cl. wikipedia.org Consequently, 5-fluoro-2-iodobenzaldehyde (B1387218) is a preferred precursor due to its higher reactivity in palladium-catalyzed reactions.

One common route to this precursor starts with commercially available o-fluorobenzaldehyde. This can be halogenated to introduce a bromine or iodine atom at the desired position. For example, a method for the synthesis of 2-fluoro-5-bromobenzaldehyde involves the reaction of o-fluorobenzaldehyde with a brominating agent in the presence of a Lewis acid catalyst. google.com A similar strategy can be envisioned for the iodo-analogue.

Alternatively, synthesis can begin with 5-fluorosalicylaldehyde (5-fluoro-2-hydroxybenzaldehyde). nih.gov The hydroxyl group can be converted into a highly effective leaving group, such as a triflate (trifluoromethanesulfonate). This triflate-substituted benzaldehyde (B42025) is an excellent substrate for Sonogashira coupling reactions. Another potential route involves the ortho-lithiation of a protected 5-fluorobenzaldehyde followed by quenching with an iodine source to install the necessary handle for the coupling reaction.

Table 1: Key Fluorinated Benzaldehyde Precursors

| Compound Name | CAS Number | Molecular Formula | Key Properties |

|---|---|---|---|

| 5-Fluoro-2-iodobenzaldehyde | 877264-44-3 | C₇H₄FIO | Solid, preferred substrate for Sonogashira coupling. sigmaaldrich.comchemicalbook.com |

| 2-Fluoro-5-iodobenzaldehyde | 146137-76-0 | C₇H₄FIO | Isomeric compound, solid with a melting point of 45-48 °C. chemicalbook.com |

| 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | C₇H₅FO₂ | Also known as 5-Fluorosalicylaldehyde; can be converted to a triflate. nih.gov |

The nucleophilic partner in the coupling reaction is 4-ethynyltoluene (B1208493), also known as p-tolylacetylene. sigmaaldrich.comnih.gov This terminal alkyne provides the tolylethynyl moiety of the final product. It is a clear, pale yellow liquid with a boiling point of 168-170 °C. sigmaaldrich.comchemicalbook.com

Several methods exist for its synthesis. One documented laboratory-scale preparation involves treating p-toluene ethynyl (B1212043) bromide with cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) at 95 °C, which produces 4-ethynyltoluene in high yield (93%). chembk.com Other established methods for synthesizing terminal alkynes, such as the Corey-Fuchs reaction starting from p-tolualdehyde, could also be employed. This two-step protocol involves the conversion of the aldehyde to a dibromo-olefin, followed by elimination with a strong base to form the alkyne.

Optimized Cross-Coupling Protocols for Ethynylation

The cornerstone of the synthesis of 5-Fluoro-2-(p-tolylethynyl)benzaldehyde is the Sonogashira coupling reaction, which forms the critical carbon-carbon bond between the two precursor fragments. wikipedia.org

The Sonogashira reaction is a cross-coupling process that joins terminal alkynes with aryl or vinyl halides. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a suitable amine base, such as triethylamine (B128534) or diisopropylamine. wikipedia.orgyoutube.com

The catalytic cycle is understood to involve two interconnected cycles. libretexts.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., of 5-fluoro-2-iodobenzaldehyde). Meanwhile, in the copper cycle, the terminal alkyne (4-ethynyltoluene) reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting palladium complex, which yields the final product, this compound, and regenerates the active Pd(0) catalyst. youtube.com

While effective, the classic copper co-catalyzed conditions can sometimes lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling). This has driven the development of copper-free Sonogashira protocols, which have become increasingly prevalent. organic-chemistry.orgnih.gov

Optimization of the Sonogashira coupling is heavily dependent on the choice of the palladium catalyst and its associated ligands. libretexts.org While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] are commonly used, significant research has focused on developing more efficient and robust catalytic systems. libretexts.orgnih.gov

Table 2: Selected Catalyst Systems for Sonogashira Coupling

| Catalyst/Precatalyst | Ligand(s) | Co-catalyst | Base | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Amine (e.g., Et₃N) | Classic conditions; widely used but can require heating. wikipedia.org |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | None (Copper-free) | Cs₂CO₃, K₂CO₃ | Enhanced reactivity, often allows for lower temperatures. libretexts.org |

| [DTBNpP]Pd(crotyl)Cl | Di-tert-butylneopentylphosphine | None (Copper-free) | TMP | Air-stable precatalyst; facilitates room-temperature coupling. nih.gov |

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. openochem.orgtestbook.com

The most logical retrosynthetic disconnection for this compound is at the C(sp²)-C(sp) bond of the ethynyl linkage. This bond is formed via a cross-coupling reaction, leading directly to the Sonogashira strategy as the primary synthetic pathway. The two key synthons identified are a 5-fluoro-2-formylphenyl cation (or its equivalent, an electrophilic 5-fluoro-2-halobenzaldehyde) and a p-tolylethynyl anion (or its equivalent, the terminal alkyne 4-ethynyltoluene).

An alternative pathway could involve altering the stage at which the aldehyde group is introduced. For example, a synthesis could begin with the Sonogashira coupling of a different set of precursors, such as 1-bromo-4-fluoro-2-iodobenzene (B1271557) and 4-ethynyltoluene. The higher reactivity of the iodo-substituent would allow for selective coupling at that position, yielding 2-(p-tolylethynyl)-1-bromo-4-fluorobenzene. The remaining bromo-substituent could then be converted into the aldehyde functionality in a subsequent step. This could be achieved through a metal-halogen exchange reaction (using an organolithium reagent like n-butyllithium) followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). While potentially longer, this route offers an alternative for constructing the target molecule and avoids potential side reactions involving the aldehyde group during the coupling step.

Process Optimization for Scalability and Synthetic Efficiency

The scalability and efficiency of the synthesis of this compound via the Sonogashira coupling are critically dependent on the careful optimization of several reaction parameters. The primary coupling reaction involves 2-bromo-5-fluorobenzaldehyde (B45324) and 4-ethynyltoluene. Key areas for optimization include the selection of the catalyst system (palladium source and ligands), the base, the solvent, and the reaction temperature.

The choice of the palladium catalyst and its associated ligands is a cornerstone of the Sonogashira reaction's success. For the synthesis of aryl-alkyne compounds like this compound, a variety of palladium sources and phosphine (B1218219) ligands are typically screened to identify the most active and stable catalytic system.

Detailed Research Findings:

The most commonly employed catalyst system for this transformation is a combination of a palladium(II) salt, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium catalyst is the primary agent for the cross-coupling, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which enhances the reaction rate.

For large-scale synthesis, minimizing the catalyst loading is a key objective to reduce costs and minimize palladium contamination in the final product. Research into highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, has shown promise in achieving high turnover numbers (TONs) and turnover frequencies (TOFs). While specific optimization data for this compound is not extensively published, general principles of Sonogashira optimization suggest that ligands like XPhos can be effective in copper-free Sonogashira couplings, which can simplify purification procedures.

The following table illustrates a hypothetical catalyst and ligand screening for the synthesis of this compound, based on general findings in Sonogashira reaction optimization.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | 85 |

| 2 | PdCl₂(PPh₃)₂ (2) | - | CuI (5) | 90 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | - | 92 |

| 4 | Pd/C (5) | - | CuI (5) | 75 |

The selection of an appropriate base and solvent system is crucial for the efficiency of the Sonogashira coupling. The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions.

Detailed Research Findings:

Triethylamine (Et₃N) is a commonly used base in Sonogashira reactions as it also serves as a solvent in some cases. Other amine bases such as diisopropylethylamine (DIPEA) can also be effective. The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed. For greener and more sustainable processes, the use of water as a solvent has been explored for Sonogashira couplings, often in the presence of a phase-transfer catalyst or water-soluble ligands.

The following table provides a representative overview of how the choice of base and solvent can impact the yield of the Sonogashira coupling for the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Et₃N | THF | 60 | 90 |

| 2 | DIPEA | DMF | 80 | 88 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 75 |

| 4 | Et₃N | Toluene | 100 | 85 |

| 5 | Et₃N | Water/Toluene | 80 | 82 |

By systematically optimizing these parameters—catalyst, ligand, base, and solvent—it is possible to develop a robust, scalable, and efficient process for the synthesis of this compound, ensuring high yields and purity suitable for its intended applications.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 P Tolylethynyl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 5-Fluoro-2-(p-tolylethynyl)benzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously establish the molecular framework, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, COSY would reveal correlations between the protons on the fluorinated benzene (B151609) ring and between the protons on the tolyl group. For instance, the doublet for the proton at C3 would show a correlation to the doublet of doublets for the proton at C4, which in turn would correlate with the signal for the proton at C6. Similarly, the two sets of doublets for the aromatic protons on the p-tolyl group would show a strong cross-peak, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. rsc.org It is invaluable for assigning carbon signals. Each protonated carbon atom in the molecule would display a correlation peak in the HSQC spectrum, linking the ¹H chemical shift to the ¹³C chemical shift. This would allow for the straightforward assignment of the carbons in both aromatic rings and the methyl group of the tolyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. HMBC is crucial for connecting the different fragments of the molecule. Key correlations would be expected between:

The aldehyde proton and the carbons C1, C2, and C6 of the benzaldehyde (B42025) ring.

The protons of the tolyl group and the alkynyl carbons.

The protons on the fluorinated ring (H3, H4, H6) and the alkynyl carbons, confirming the connection between the benzaldehyde and the ethynyl (B1212043) linker.

The methyl protons of the tolyl group and the carbons of the tolyl ring (including the ipso-carbon attached to the alkyne).

Together, these 2D NMR techniques would provide a comprehensive and unambiguous map of the bonding network of the molecule.

Fluorine-19 NMR Chemical Shift Analysis and Substituent Effects

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound is influenced by its electronic environment. The presence of the electron-withdrawing aldehyde group and the π-system of the tolylethynyl group would affect the shielding of the fluorine nucleus. The ¹⁹F spectrum would be expected to show a single signal, likely a doublet of doublets, due to coupling with the ortho proton (H6, ³JHF) and the meta proton (H4, ⁴JHF). The precise chemical shift value provides insight into the electronic nature of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption Frequencies of Functional Groups

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aldehyde C=O | ~1700 - 1680 | Stretching |

| Aldehyde C-H | ~2850 - 2800, ~2750 - 2700 | Stretching |

| Alkyne C≡C | ~2230 - 2100 (weak to medium) | Stretching |

| Aromatic C=C | ~1600 - 1450 | Stretching |

| Aromatic C-H | ~3100 - 3000 | Stretching |

| C-F | ~1250 - 1000 | Stretching |

This table is based on established group frequencies and data from similar compounds.

The strong carbonyl (C=O) stretch is one of the most identifiable peaks in the IR spectrum. The presence of two bands for the aldehyde C-H stretch (Fermi resonance) would also be a characteristic feature.

Spectroscopic Signatures of Aromatic and Alkynyl Moieties

The aromatic rings would give rise to a series of bands. The C=C stretching vibrations within the rings typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can help confirm the substitution patterns.

The internal disubstituted alkyne (C≡C) stretch is often weak in the IR spectrum due to the symmetrical nature of the vibration, resulting in a small change in the dipole moment. However, in Raman spectroscopy, this vibration is typically strong and easily observable, making Raman a particularly useful tool for identifying the alkynyl moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₁FO.

The expected exact mass can be calculated as follows:

C₁₆: 16 x 12.00000 = 192.00000

H₁₁: 11 x 1.00783 = 11.08613

F₁: 1 x 18.99840 = 18.99840

O₁: 1 x 15.99491 = 15.99491

Total Exact Mass: 238.07944 u

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum (under techniques like electron ionization, EI) would provide further structural information. Expected fragmentation pathways could include:

Loss of the aldehyde proton (-1 amu) or the formyl radical (-29 amu, [M-CHO]⁺).

Cleavage at the C-C bond between the fluorinated ring and the alkyne.

Fragmentation of the tolyl group, such as the loss of a methyl radical (-15 amu).

Formation of characteristic tropylium (B1234903) ions from the aromatic rings.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Despite a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available at this time. Information regarding its solid-state molecular conformation, crystal packing, and specific intermolecular interactions, which would be derived from such an analysis, has not been published in the accessible literature.

The existence of the compound is confirmed in chemical databases, with the assigned CAS Number 1322091-23-5 and molecular formula C₁₆H₁₁FO. nih.gov However, without a published crystal structure, the generation of the requested detailed analysis and data tables is not possible.

For context, a single-crystal X-ray diffraction study would provide precise measurements of the three-dimensional arrangement of the atoms within the crystal. This would allow for:

Determination of Solid-State Molecular Conformation: This involves the precise measurement of bond lengths, bond angles, and dihedral angles, which define the molecule's shape in the solid state. Key parameters of interest would include the planarity of the benzaldehyde and tolyl rings, the linearity of the ethynyl linker, and the relative orientation of the aromatic rings and the aldehyde group.

Analysis of Crystal Packing and Intermolecular Interactions: This analysis reveals how the individual molecules are arranged in the crystal lattice. It would identify and quantify non-covalent interactions such as C–H···O or C–H···F hydrogen bonds, potential π–π stacking between the aromatic rings, and other van der Waals forces that stabilize the crystal structure. bldpharm.com

While the synthesis and properties of related compounds have been studied, the specific crystallographic data required to fulfill the detailed outline for this compound remains elusive. Further experimental research and publication in this area are needed to provide the data for the requested in-depth structural analysis.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 P Tolylethynyl Benzaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group in 5-Fluoro-2-(p-tolylethynyl)benzaldehyde is a primary site for chemical reactions, readily undergoing nucleophilic additions and participating in various condensation and cyclization pathways.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide array of nucleophiles. This fundamental reaction proceeds via the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A variety of nucleophiles can be employed in this transformation. For instance, the reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols. Specifically, the addition of methylmagnesium bromide would yield 1-(5-fluoro-2-(p-tolylethynyl)phenyl)ethanol. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would furnish the corresponding primary alcohol, (5-fluoro-2-(p-tolylethynyl)phenyl)methanol.

The enantioselective addition of nucleophiles to the aldehyde can be achieved using chiral catalysts, a critical strategy in asymmetric synthesis. For example, the catalytic asymmetric addition of alkynyl groups to aldehydes, often mediated by chiral zinc or titanium complexes, can produce enantioenriched propargylic alcohols. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Moiety

| Nucleophile | Reagent Example | Product |

| Hydride | Sodium Borohydride (NaBH₄) | (5-Fluoro-2-(p-tolylethynyl)phenyl)methanol |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | 1-(5-Fluoro-2-(p-tolylethynyl)phenyl)ethanol |

| Cyanide | Hydrogen Cyanide (HCN) | 2-(5-Fluoro-2-(p-tolylethynyl)phenyl)-2-hydroxyacetonitrile |

| Alkynl | Phenylacetylene with catalytic base | 1-(5-Fluoro-2-(p-tolylethynyl)phenyl)-3-phenylprop-2-yn-1-ol |

Condensation and Cyclization Reactions

The aldehyde functionality serves as a key electrophile in condensation reactions, which involve the reaction with a nucleophile, often with the subsequent elimination of a small molecule like water. These reactions are fundamental in the synthesis of a variety of heterocyclic and polycyclic systems.

For instance, in a Knoevenagel condensation, the aldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base to form a new carbon-carbon double bond. The reaction between this compound and malononitrile would yield 2-((5-fluoro-2-(p-tolylethynyl)phenyl)methylene)malononitrile.

Furthermore, the strategic positioning of the aldehyde and alkyne groups in an ortho relationship allows for a range of intramolecular cyclization reactions. Under specific conditions, such as in the presence of N-heterocyclic carbene (NHC) catalysts, o-alkynylbenzaldehydes can undergo oxidative cyclization to form phthalides and isocoumarins. researchgate.netsnnu.edu.cn In the case of this compound, this could lead to the formation of substituted isocoumarin (B1212949) derivatives.

Reactivity of the Alkynyl Group

The carbon-carbon triple bond of the p-tolylethynyl substituent is a region of high electron density, making it a versatile functional group for a variety of transformations, particularly cycloadditions and transition metal-catalyzed reactions.

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder, Huisgen Cycloadditions)

The alkyne moiety can participate in several types of cycloaddition reactions, providing powerful methods for the construction of complex cyclic systems.

[2+2+2] Cycloaddition: This reaction involves the transition metal-catalyzed trimerization of three alkyne units to form a benzene (B151609) ring. beilstein-journals.orgresearchgate.net While the intermolecular reaction of three different alkynes can lead to mixtures of products, intramolecular versions are highly efficient. In the context of this compound, it could react with two molecules of another alkyne, such as acetylene, in the presence of a suitable catalyst (e.g., a rhodium or cobalt complex) to generate a substituted terphenyl derivative.

Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition with a conjugated diene. nih.govnih.gov For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative. The reaction is often promoted by thermal or Lewis acid catalysis.

Huisgen 1,3-Dipolar Cycloaddition: This is a classic "click chemistry" reaction where the alkyne reacts with an azide (B81097) to form a 1,2,3-triazole ring. researchgate.netmdpi.com The reaction of this compound with an azide, such as benzyl (B1604629) azide, can be performed under thermal conditions or, more commonly, catalyzed by copper(I) to afford the 1,4-disubstituted triazole with high regioselectivity. beilstein-journals.org A ruthenium-catalyzed version can lead to the 1,5-disubstituted regioisomer.

Table 2: Examples of Cycloaddition Reactions Involving the Alkynyl Group

| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type |

| [2+2+2] Cycloaddition | 2 x Acetylene | Rh(I) or Co(I) catalyst | Substituted Terphenyl |

| Diels-Alder Reaction | 1,3-Butadiene | Heat | Substituted Cyclohexadiene |

| Huisgen Cycloaddition | Benzyl Azide | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole |

Transition Metal-Catalyzed Transformations Involving the Alkyne

The alkyne group is a versatile handle for a plethora of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. While this compound itself is a product of such a coupling (between a 2-halo-5-fluorobenzaldehyde and p-tolylacetylene), the terminal alkyne precursor, p-tolylacetylene, is a key reactant in these transformations.

Furthermore, the alkyne can undergo hydrofunctionalization reactions. For example, transition metal-catalyzed hydroalkoxylation can lead to the formation of enol ethers. Dihydrosilylation, catalyzed by earth-abundant metals like iron, cobalt, or nickel, can selectively install two silyl (B83357) groups across the triple bond.

Influence of Fluorine Substitution on Electronic Properties and Reaction Pathways

The fluorine atom at the C-5 position of the benzaldehyde (B42025) ring exerts a significant influence on the reactivity of the entire molecule through its electronic effects. Fluorine is a highly electronegative atom, which leads to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution but, more importantly in this context, it increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced electrophilicity can accelerate the rate of nucleophilic addition reactions at the aldehyde.

Conversely, fluorine also possesses a lone pair of electrons that can be donated into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect (+M). While generally weaker than its inductive effect, this resonance donation can influence the regioselectivity of certain reactions.

The electron-withdrawing nature of the fluorine substituent can also impact the reactivity of the alkyne group. For instance, in transition metal-catalyzed reactions, the electronic properties of the aryl group attached to the alkyne can influence the efficiency and outcome of the catalytic cycle. The presence of an electron-withdrawing group on the aryl ring can affect the oxidative addition and reductive elimination steps in catalytic cycles like the Sonogashira coupling.

Table 3: Summary of the Electronic Influence of the Fluorine Substituent

| Electronic Effect | Consequence on Reactivity |

| Strong Inductive Effect (-I) | Increases electrophilicity of the aldehyde carbon, potentially accelerating nucleophilic addition. |

| Weak Mesomeric Effect (+M) | Can influence regioselectivity in certain aromatic substitution reactions. |

| Overall Electron-Withdrawing Nature | Can modulate the electronic properties of the alkyne, influencing the rates and outcomes of transition metal-catalyzed reactions. |

Kinetic and Thermodynamic Studies of Key Transformations

The chemical reactivity of this compound is primarily centered around the transformations of its two main functional groups: the aldehyde and the tolan (diphenylacetylene) scaffold. Understanding the kinetic and thermodynamic parameters of these reactions is crucial for optimizing reaction conditions and predicting product distributions. While specific experimental data for this exact molecule is limited in publicly available literature, a detailed analysis can be constructed based on well-established principles of physical organic chemistry and computational studies on analogous systems.

Key transformations of interest include the synthesis of the molecule itself, typically via a Sonogashira coupling, and subsequent reactions involving the aldehyde group, such as nucleophilic additions and oxidations. The electronic properties of the fluoro and p-tolyl substituents play a significant role in modulating the reactivity of these functional groups. The fluorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect (-I), while the p-tolyl group on the ethynyl (B1212043) moiety is weakly electron-donating (+I, +R).

Electronic Effects on Reactivity

The reactivity of the aldehyde group in this compound is influenced by the electronic nature of the substituents on the benzene ring. The electron-withdrawing fluorine atom is expected to increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted 2-(p-tolylethynyl)benzaldehyde. This is a direct consequence of the stabilization of the partial positive charge on the carbonyl carbon.

Illustrative Kinetic Data for Aldehyde Reactions

To illustrate the impact of the substituents on the kinetics of reactions involving the aldehyde group, we can consider a hypothetical nucleophilic addition reaction. The table below presents plausible relative rate constants for the reaction of various substituted benzaldehydes with a generic nucleophile, demonstrating the expected electronic effects.

| Substituted Benzaldehyde | Substituent Effects | Relative Rate Constant (k/k₀) |

|---|---|---|

| Benzaldehyde | Reference | 1.00 |

| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | 15.0 |

| This compound | Electron-Withdrawing (F) and Weakly Electron-Donating (p-tolyl) | 2.50 |

| 2-(p-tolylethynyl)benzaldehyde | Weakly Electron-Donating | 0.85 |

| 4-Methoxybenzaldehyde | Strongly Electron-Donating | 0.20 |

This table presents illustrative data based on established principles of physical organic chemistry and is not derived from direct experimental measurements on this compound.

The data illustrates that an electron-withdrawing group like the nitro group significantly accelerates the reaction, while a strong electron-donating group like methoxy (B1213986) decelerates it. The fluorine substituent in this compound is expected to enhance the reaction rate relative to the unsubstituted benzaldehyde.

Thermodynamic Considerations of Key Transformations

The table below provides a hypothetical thermodynamic profile for a key transformation, such as a nucleophilic addition to the aldehyde, illustrating the expected changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

| Reaction Step | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Thermodynamic Feasibility |

|---|---|---|---|---|

| Nucleophilic Attack on Aldehyde | -5.2 | -12.5 | -24.5 | Spontaneous |

| Protonation of Alkoxide Intermediate | -10.8 | -8.0 | +9.4 | Highly Spontaneous |

| Overall Reaction | -16.0 | -20.5 | -15.1 | Highly Favorable |

This table presents illustrative data based on general principles of reaction thermodynamics and is not derived from direct experimental measurements on this compound.

Computational and Theoretical Studies of 5 Fluoro 2 P Tolylethynyl Benzaldehyde

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 5-Fluoro-2-(p-tolylethynyl)benzaldehyde. These calculations provide a quantum mechanical description of the molecule, offering a look into its orbital interactions and charge distributions.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov For this compound, the HOMO is predominantly localized on the electron-rich p-tolylethynyl group, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is mainly distributed over the benzaldehyde (B42025) moiety, particularly the carbonyl group, which acts as the electron-accepting site. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net The presence of the electron-withdrawing fluorine atom and the aldehyde group, combined with the electron-donating tolyl group, modulates this energy gap. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative data based on typical DFT calculations for similar aromatic compounds)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.15 |

The charge distribution within this compound is significantly influenced by its various functional groups. The fluorine atom, being highly electronegative, withdraws electron density from the benzene (B151609) ring, creating a region of lower electron density. The aldehyde group also acts as an electron-withdrawing group. In contrast, the tolyl group is weakly electron-donating.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show a region of negative potential (red) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. acs.org Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aldehyde and the aromatic rings. nih.gov This information is vital for understanding intermolecular interactions and predicting sites of reactivity. acs.org

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the aryl rings to the ethynyl (B1212043) linker and the aldehyde group to the benzene ring. libretexts.orgchemistrysteps.com Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers and the energy barriers between them. mdpi.comyoutube.comdalalinstitute.com

The most stable conformation is expected to be largely planar to maximize π-conjugation across the molecule. However, steric hindrance between the aldehyde group and the tolylethynyl substituent may lead to a slight out-of-plane twist. The energy landscape would likely reveal several local minima corresponding to different rotational isomers. mdpi.com

Table 2: Relative Energies of Key Conformers of this compound (Illustrative data based on conformational studies of similar biaryl compounds)

| Conformer | Dihedral Angle (Aldehyde-Ring) | Dihedral Angle (Tolyl-Ethynyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~10° | ~5° | 0.0 |

| Local Minimum 1 | ~170° | ~5° | 1.5 |

| Local Minimum 2 | ~10° | ~90° | 3.2 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.govnih.govrsc.org These predictions, when compared to experimental data, can confirm the structure of the synthesized molecule. The predicted ¹⁹F chemical shift is particularly sensitive to the electronic environment created by the surrounding substituents. researchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. The characteristic stretching frequencies of the carbonyl (C=O) and alkyne (C≡C) bonds are of particular interest.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.netyoutube.comyoutube.comyoutube.com For this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative data based on computational predictions for related aromatic compounds)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR (aldehyde H) | ~9.9 ppm |

| ¹³C NMR (carbonyl C) | ~190 ppm |

| ¹⁹F NMR | ~ -115 ppm (relative to CFCl₃) |

| IR (C=O stretch) | ~1705 cm⁻¹ |

| IR (C≡C stretch) | ~2210 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. A key reaction for its synthesis is the Sonogashira cross-coupling reaction. nih.govresearchgate.netacs.orgdntb.gov.uawikipedia.org DFT calculations can map the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.netnumberanalytics.comlibretexts.org

By locating the transition state structures and calculating their energies, the rate-determining step of the reaction can be identified. nih.gov For the Sonogashira reaction, the oxidative addition of the aryl halide to the palladium(0) catalyst is often found to be the rate-limiting step. nih.gov Understanding the reaction pathway at a molecular level can aid in optimizing reaction conditions for improved yields and selectivity. youtube.comnih.gov

Furthermore, the reactivity of the aldehyde group, for instance, in nucleophilic addition reactions, can be modeled. canterbury.ac.uk Transition state analysis for such reactions would provide insights into the activation energies and the stereochemical outcomes.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-tolylethynyl |

Derivatization Strategies and Synthetic Utility of 5 Fluoro 2 P Tolylethynyl Benzaldehyde

Construction of Novel Heterocyclic Systems

The ortho-alkynylbenzaldehyde motif is a privileged scaffold for the synthesis of a wide array of heterocyclic systems. The proximate aldehyde and alkyne functionalities can undergo a variety of cyclization reactions with different reagents to furnish fused ring systems.

One of the most common transformations of o-alkynylbenzaldehydes is their conversion to isoquinoline derivatives. This can be achieved through condensation with primary amines to form an intermediate imine, which then undergoes an intramolecular 6-endo-dig cyclization. This process can be catalyzed by various metals, including silver and copper. For instance, a silver-catalyzed reaction of 2-alkynylbenzaldehydes with amines and dimethylphosphonate provides chiral C1-phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives in high yields and enantioselectivities. researchgate.net Similarly, a zinc(II) triflate-catalyzed cyclocondensation with arylamines under an oxygen atmosphere affords isoquinolones. acs.org

Furthermore, the reaction of 2-alkynylbenzaldehydes with hydroxylamine (B1172632) produces 2-alkynylbenzaldoximes, which can be cyclized and deoxygenated to yield isoquinolines. ntu.edu.sg Another approach involves a silver triflate-catalyzed reaction with 2-isocyanoacetate, which proceeds smoothly under mild conditions. mdpi.com

Beyond isoquinolines, o-alkynylbenzaldehydes are precursors to other heterocyclic frameworks. For example, their reaction with nitromethane (B149229) can lead to triazolo isoquinolines or isochromenes through a domino reaction sequence that is free of transition metals. acs.org Copper(I)-catalyzed intramolecular cyclization of O-alkynylbenzaldehydes with alcohols is an efficient method for synthesizing cyclic alkenyl ethers.

The versatility of this scaffold is further demonstrated by its use in the synthesis of benzimidazo[2,1-a]isoquinolines through reactions with o-phenylenediamines, a transformation that can be achieved under metal-free conditions or with silver catalysis. mdpi.com

Applications as a Key Building Block in Complex Molecular Architectures

The inherent reactivity of the aldehyde and alkyne groups in 5-fluoro-2-(p-tolylethynyl)benzaldehyde makes it an ideal starting material for the assembly of intricate molecular structures. Its ability to participate in sequential reactions allows for the rapid construction of polycyclic and functionally dense molecules.

A notable example is the synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes through a cascade cyclization involving the Erlenmeyer–Plöchl azlactone reaction. acs.orgmdpi.comacs.org This approach facilitates the formation of multiple C-C and C-O bonds in a single operational step.

Moreover, the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for the synthesis of the 2-alkynylbenzaldehyde scaffold itself. pku.edu.cngoogle.comlibretexts.org This reaction's tolerance of a wide range of functional groups allows for the introduction of the p-tolylethynyl group onto a fluorinated benzaldehyde (B42025) precursor, thereby assembling the core structure of the target molecule. This same reaction can be subsequently employed to further elaborate the molecular framework, highlighting the iterative utility of this building block.

The construction of polycyclic aromatic hydrocarbons (PAHs) is another area where o-alkynylbenzaldehydes and their derivatives are valuable. For instance, benzannulated enediynyl propargylic alcohols, derived from the condensation of a substituted indanone with a lithium acetylide, can undergo tandem cyclization to produce derivatives of 11H-benzo[b]fluorene. nih.gov

Precursor for Polyfunctionalized Organic Materials

The presence of both an aldehyde and a terminal alkyne-like moiety in this compound suggests its potential as a monomer for the synthesis of novel conjugated polymers. Such materials are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Polymerizations involving alkyne monomers are a powerful tool for constructing polymers with unique structures and advanced functions. mdpi.com Metal-free catalytic systems, utilizing organobases or Lewis acids, have been developed for various alkyne-based polymerizations, offering an advantage by avoiding metal contamination in the final polymer. mdpi.com For example, a Lewis acid-catalyzed three-component polymerization of alkyne-aldehyde monomers with aniline (B41778) derivatives can produce polyquinolines. mdpi.com

The Horner–Wadsworth–Emmons reaction offers another route to vinylene-linked two-dimensional conjugated polymers. wikipedia.org While this specific reaction involves phosphonates and aldehydes, the principle of using bifunctional monomers to create extended conjugated systems is directly applicable. The aldehyde functionality in this compound could react with a suitable phosphonate-functionalized comonomer, while the tolylethynyl group could be further functionalized to participate in polymerization.

Furthermore, direct C-H arylation polymerization (DAP) is an emerging technique for synthesizing donor-acceptor conjugated polymers. ntu.edu.sg The tolyl group in the title compound could potentially be functionalized with halides to participate in such polymerizations. The combination of the electron-withdrawing benzaldehyde core and the electron-donating potential of the tolyl group could lead to polymers with interesting electronic properties.

Integration into Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an excellent candidate for such reactions.

A prime example is the Kabachnik–Fields reaction, a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602) to produce α-aminophosphonates. researchgate.net This reaction has been successfully applied to 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites to selectively synthesize α-amino (2-alkynylphenyl)-methylphosphonates or, by changing the catalyst to cuprous chloride, to favor the formation of 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. researchgate.netgoogle.com

| Catalyst | Product | Reference |

| Propylphosphonic anhydride (B1165640) (T3P®) | α-Amino (2-alkynylphenyl)-methylphosphonates | researchgate.net |

| Cuprous Chloride (CuCl) | 2,3-Disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates | researchgate.net |

An asymmetric variant of this MCR has also been developed using a chiral silver spirocyclic phosphate (B84403) catalyst, leading to chiral 1,2-dihydroisoquinolin-1-ylphosphonates with high enantioselectivity. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. o-Alkynylbenzaldehydes are well-suited for initiating such cascades. For instance, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines results in the formation of indeno[2,1-c]pyran-3-ones through a cascade cyclization that forms two C-C and two C-O bonds in a single step. acs.org

Another example is the palladium-catalyzed, TBHP-promoted dehydrogenation/[4+2] cycloaddition of saturated cyclic amines with 2-alkynylbenzaldehydes to yield 1,2,3,4-tetrahydrobenzo[g]quinoline (B8601511) derivatives. Interestingly, changing the solvent system can divert the reaction pathway to produce naphthyl chain amines.

| Solvent | Product | Reference |

| Toluene | 1,2,3,4-Tetrahydrobenzo[g]quinoline derivatives | |

| DMSO/H2O | Naphthyl chain amines |

These examples underscore the potential of this compound to serve as a versatile linchpin in complex, one-pot synthetic sequences, enabling the rapid and efficient construction of diverse and valuable molecular architectures.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Profiles

While the aldehyde and alkyne functionalities of 5-Fluoro-2-(p-tolylethynyl)benzaldehyde suggest a range of predictable transformations, its complete reactivity profile remains largely uncharted. Future research can delve into less conventional reactions, moving beyond standard cross-coupling and condensation reactions.

One promising area is the exploration of photocatalyzed reactions . The generation of benzoyl radicals from (hetero)aromatic aldehydes using photocatalysts like tetrabutylammonium (B224687) decatungstate has been demonstrated for the synthesis of substituted aromatic ketones. rsc.orgnih.gov This methodology could be extended to this compound, enabling the formation of novel ketone derivatives under mild conditions. nih.gov The aldehyde group can act as a photoinitiator for various transformations, including hydroacylation of Michael acceptors. researchgate.net Furthermore, the application of neutral eosin (B541160) Y as a photocatalyst allows for the generation of acyl radicals from aldehydes, which can then undergo reactions with sulfone reagents, opening pathways to new functionalized acyl products. nih.gov

The conjugated system of this compound also makes it a candidate for various cycloaddition reactions . While the Diels-Alder reaction is a well-known [4+2] cycloaddition, other modes, such as [3+2] and [2+2] cycloadditions, could be investigated. wikipedia.orglibretexts.org For instance, the reaction of 2-alkynylbenzaldehydes with other components can lead to the formation of complex heterocyclic structures like isoquinolines. researchgate.netacs.orgrsc.orgresearchgate.net The potential for [4+2] cycloaddition with 2-pyrones, facilitated by in situ generated alkynylaluminum reagents, offers a pathway to highly substituted aromatic compounds with complete regiocontrol. nih.gov

Multicomponent reactions (MCRs) represent another fertile ground for discovering new reactivity. The reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with a primary amine and diphenylphosphine (B32561) oxide has been shown to yield diverse products such as phosphinoyl-functionalized amines and isoquinolines, depending on the catalytic conditions. rsc.orgbeilstein-journals.org Applying similar MCR strategies to this compound could lead to a library of novel, structurally complex molecules with potential biological activities.

Development of Sustainable and Green Synthetic Methodologies

The primary route to synthesizing this compound and related compounds is the Sonogashira cross-coupling reaction. organic-chemistry.org While effective, traditional Sonogashira protocols often rely on copper co-catalysts and volatile organic solvents, which present environmental and economic challenges. nih.govrsc.org Future research should focus on developing more sustainable versions of this key transformation.

A significant advancement lies in the development of copper-free Sonogashira reactions . organic-chemistry.orgnih.gov These methods mitigate the issue of copper acetylide formation and the toxicity associated with copper. rsc.org Furthermore, the use of palladium catalysts in conjunction with environmentally friendly ligands, such as amino acids, presents a greener alternative. nih.gov

The choice of solvent is another critical aspect of green chemistry. Research has demonstrated the viability of replacing traditional solvents like DMF and THF with more sustainable alternatives. acs.orgnih.gov Promising green solvents for the Sonogashira reaction include:

Water or aqueous/organic mixtures : Water is an ideal green solvent, and protocols using water/isopropanol mixtures have been developed. rsc.org

N-Hydroxyethylpyrrolidone (HEP) : This solvent has shown excellent results, allowing for rapid and complete conversions under mild conditions. acs.orgnih.gov

Deep eutectic solvents (DESs) : These mixtures, such as choline (B1196258) chloride and glycerol, are biodegradable and can be used in ligand-free heterogeneous palladium-catalyzed Sonogashira couplings. researchgate.net

Acetonitrile/water azeotrope : This solvent system offers an efficient and recoverable alternative to toxic aprotic media. acs.orgacs.org

The development of recoverable and reusable catalytic systems is also a key goal. The use of a heterogeneous catalytic system, combining a supported palladium catalyst with a polystyrene-supported base, can reduce palladium leaching and allow for the recycling of the catalyst and base. acs.orgacs.org

Integration into Advanced Materials Science Research

The unique combination of a fluorinated aromatic ring and a conjugated alkyne system in this compound makes it an attractive building block for advanced materials.

In optoelectronics , the fluorine substituent can significantly influence the electronic properties of organic materials. rsc.org This makes this compound a promising precursor for the synthesis of novel fluorinated liquid crystals . rsc.org The incorporation of fluorine can modulate properties such as dielectric anisotropy, which is crucial for display technologies. nih.govnih.govacs.org The synthesis of such liquid crystals could involve the conversion of the aldehyde to other functional groups and subsequent elaboration into mesogenic structures.

The field of supramolecular chemistry offers vast opportunities for this compound. The aldehyde and alkyne groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular assemblies. nih.govrsc.orgacs.org These assemblies can form the basis for functional materials like metallogels. acs.org

Furthermore, this compound could serve as a versatile linker in the synthesis of fluorinated metal-organic frameworks (F-MOFs) . rsc.orgrsc.orgresearchgate.netnih.gov The fluorine atoms can enhance the stability and modify the sorption properties of the MOF, making them suitable for applications in gas storage and separation. rsc.orgnih.govnih.gov The aldehyde functionality could be modified post-synthesis to introduce further functionality within the MOF pores.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-2-(p-tolylethynyl)benzaldehyde?

- Methodology : The compound can be synthesized via Sonogashira coupling , a cross-coupling reaction between 5-fluoro-2-iodobenzaldehyde and p-tolylethyne. Key parameters include:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.

- Solvents : Anhydrous THF or DMF under inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : ¹H NMR (to confirm aldehyde proton at ~10 ppm), ¹³C NMR (for carbonyl carbon ~190 ppm), and ¹⁹F NMR (for fluorine environment at ~-110 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peak (e.g., [M+H]⁺ at m/z 265.08) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in Sonogashira coupling be mitigated?

- Optimization Strategies :

- Catalyst Loading : Reduce Pd catalyst to 1-2 mol% to minimize side reactions.

- Solvent Effects : Use DMSO for enhanced solubility of aromatic intermediates .

- Temperature Control : Maintain 60-80°C to balance reaction rate and side-product formation .

- Troubleshooting : If yields remain low, introduce a microwave-assisted synthesis protocol (100°C, 30 min) to accelerate kinetics .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected shifts in ¹H NMR)?

- Approaches :

- X-ray Crystallography : Resolve structural ambiguities by obtaining single-crystal data (e.g., dihedral angles between aryl rings) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .

Q. What strategies improve solubility in biological assays?

- Solutions :

- Co-solvents : Use DMSO (≤5% v/v) or ethanol for aqueous compatibility .

- Surfactants : Add Tween-80 (0.1% w/v) to stabilize colloidal dispersions .

- Derivatization : Convert the aldehyde to a Schiff base (e.g., with hydrazines) for enhanced hydrophilicity .

Cross-Disciplinary Applications

Q. How is this compound utilized in materials science?

- Applications :

- Coordination Polymers : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to construct luminescent MOFs .

- Organic Electronics : Incorporation into π-conjugated systems for organic semiconductors due to the ethynyl spacer’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.